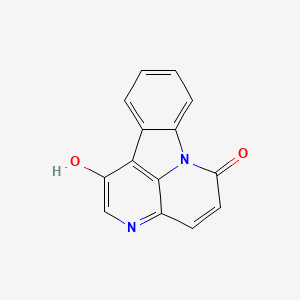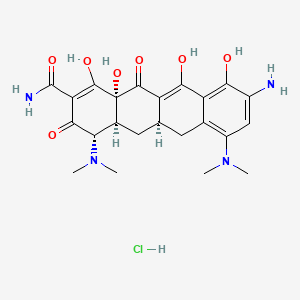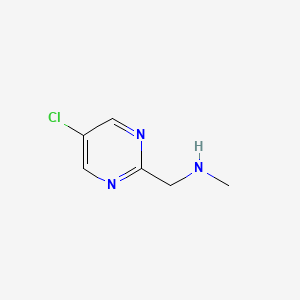![molecular formula C10H20N4O B565861 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one CAS No. 220182-11-6](/img/new.no-structure.jpg)
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is a chemical compound with the molecular formula C10H20N4O and a molecular weight of 212.29 g/mol . It is an intermediate in the synthesis of Gadoteridol, an MRI contrast chelating agent . This compound is known for its unique bicyclic structure, which includes four nitrogen atoms and a ketone functional group.
Mechanism of Action
Target of Action
The primary target of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is the Gadoteridol , an MRI contrast chelating agent . This compound acts as an intermediate in the synthesis of Gadoteridol .
Mode of Action
The exact mode of action of 1,4,7,10-Tetraazabicyclo[82Given its role as an intermediate in the synthesis of gadoteridol, it can be inferred that it contributes to the formation of this mri contrast agent .
Biochemical Pathways
The specific biochemical pathways affected by 1,4,7,10-Tetraazabicyclo[82As an intermediate in the synthesis of gadoteridol, it likely plays a role in the biochemical pathways related to mri contrast enhancement .
Result of Action
The result of the action of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is the synthesis of Gadoteridol, an MRI contrast chelating agent . This suggests that the compound contributes to the enhancement of tissue contrast in MRI scans .
Preparation Methods
The synthesis of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one involves multiple steps. One common method starts with the condensation of triethylenetetramine with N,N-dimethylformamide dimethyl acetal, leading to the formation of an imidazolinium intermediate . This intermediate is then cyclized to form the desired bicyclic structure. The final product is obtained through hydrolysis under mild conditions . Industrial production methods typically involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions involving nitrogen-containing heterocycles.
Comparison with Similar Compounds
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one can be compared with other similar compounds, such as:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another chelating agent used in MRI contrast agents.
1,4,7,10-Tetraazabicyclo[6.6.2]pentadecane: A compound with a similar bicyclic structure but different ring sizes and functional groups.
The uniqueness of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one lies in its specific bicyclic structure and its role as an intermediate in the synthesis of Gadoteridol, which is widely used in medical imaging .
Properties
CAS No. |
220182-11-6 |
|---|---|
Molecular Formula |
C10H20N4O |
Molecular Weight |
212.297 |
IUPAC Name |
1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-11-one |
InChI |
InChI=1S/C10H20N4O/c15-10-9-13-5-3-11-1-2-12-4-6-14(10)8-7-13/h11-12H,1-9H2 |
InChI Key |
ASZOLYZWJGOQDY-UHFFFAOYSA-N |
SMILES |
C1CNCCN2CCN(CCN1)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)

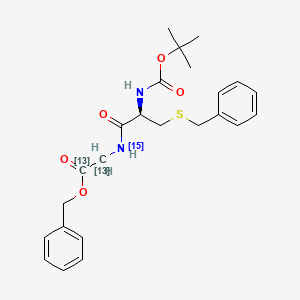
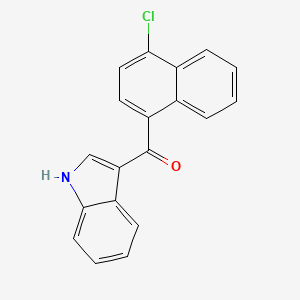
![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)
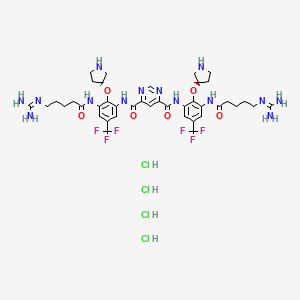
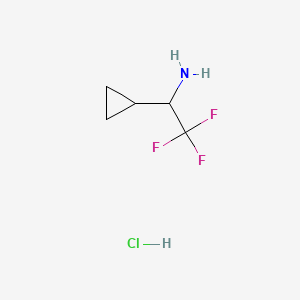
![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)
![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)
